KPI-10 free base KPI-10 free base WQ3810 is an orally active fluoroquinolone, with potent antibacterial activities.
Brand Name: Vulcanchem
CAS No.: 888032-58-4
VCID: VC0006898
InChI: InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
SMILES: CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
Molecular Formula: C₂₂H₂₂F₃N₅O₃
Molecular Weight: 461.4 g/mol

KPI-10 free base

CAS No.: 888032-58-4

Cat. No.: VC0006898

Molecular Formula: C₂₂H₂₂F₃N₅O₃

Molecular Weight: 461.4 g/mol

* For research use only. Not for human or veterinary use.

KPI-10 free base - 888032-58-4

CAS No. 888032-58-4
Molecular Formula C₂₂H₂₂F₃N₅O₃
Molecular Weight 461.4 g/mol
IUPAC Name 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid
Standard InChI InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
Standard InChI Key MJMVUQNNSOBCGF-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
Canonical SMILES CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O

Research Findings and Applications

While specific research findings on KPI-10 free base are scarce, compounds with similar structures are often studied for their potential in drug development or as bioactive molecules. The method of primary target prediction based on chemical similarity and minimum structure requirements suggests that KPI-10 free base could be part of broader studies aimed at identifying new therapeutic targets .

Potential for Bioactivity

Bioactive molecules like KPI-10 free base are typically evaluated for their interactions with proteins or other macromolecules. The presence of fluorine and nitrogen atoms in its structure may indicate potential for biological activity, but detailed studies on its specific targets or effects are not readily available.

Future Research Directions

  • Synthesis and Characterization: Detailed synthesis protocols and characterization studies would provide essential insights into the compound's properties.

  • Biological Activity: Investigations into its biological activity, including potential therapeutic targets, would be crucial for understanding its potential applications.

  • Chemical Modifications: Exploring modifications to the compound's structure could reveal enhanced bioactivity or improved pharmacokinetic properties.

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